

Comprehensive Spectroscopic Characterization of 4,6-Dimethoxyquinolin-8-amine

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Compound of Interest

Compound Name: 4,6-dimethoxyquinolin-8-amine

CAS No.: 63456-97-3

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A Technical Guide for Structural Elucidation & Validation

Introduction & Structural Context

The 8-aminoquinoline scaffold is the structural backbone of the only drugs capable of preventing *Plasmodium vivax* relapse (radical cure). While the 6-methoxy position is standard (as seen in Primaquine), modification at the 4-position—specifically the 4,6-dimethoxy substitution pattern—is explored to alter metabolic stability (blocking CYP450 oxidation at C4) and reduce hemotoxicity.^[1]

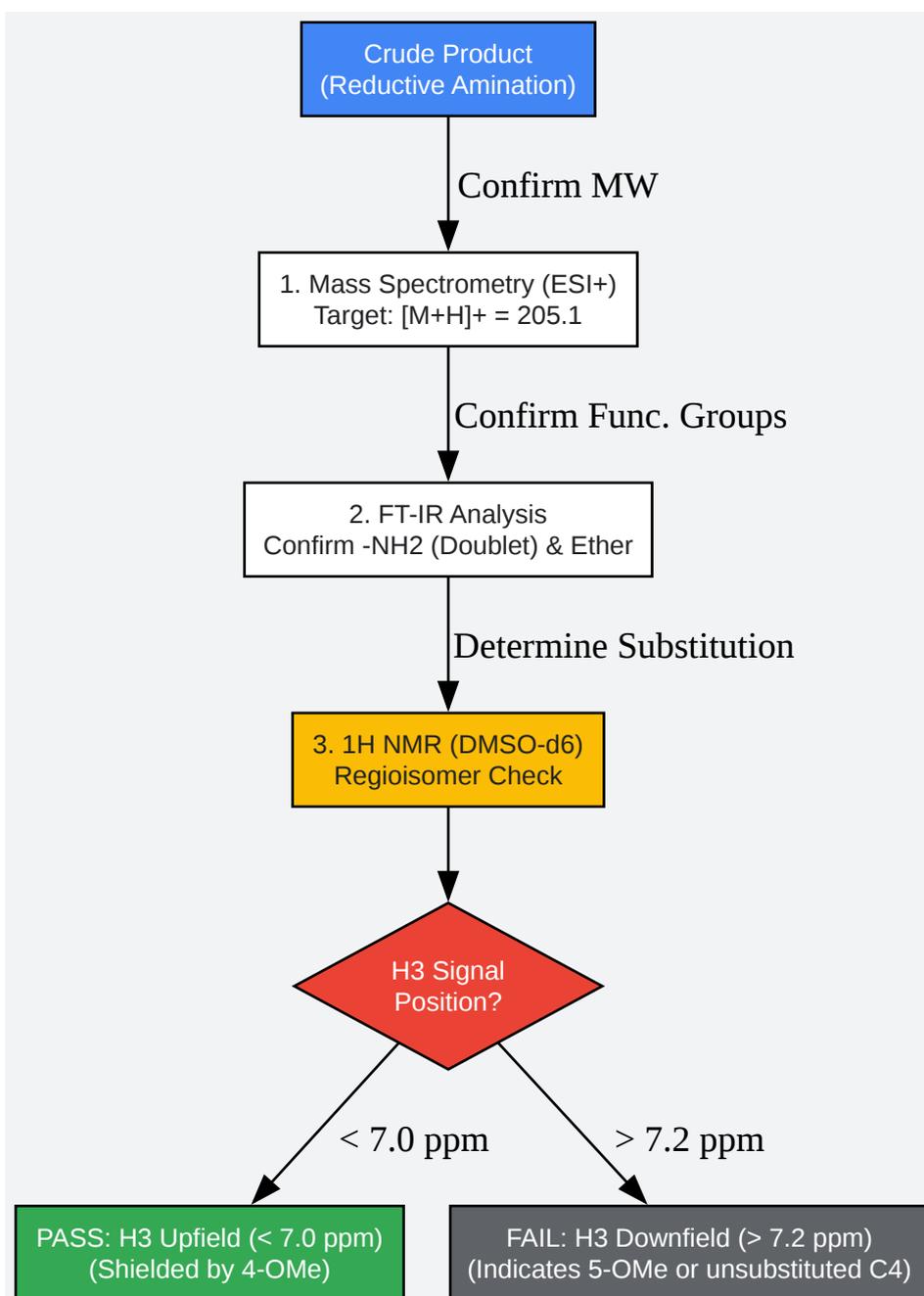
Precise characterization of this intermediate is critical, as regioisomers (e.g., 5,6-dimethoxy) possess vastly different toxicological profiles.

Compound Identity^{[2][3][4][5][6][7][8]}

- IUPAC Name: **4,6-dimethoxyquinolin-8-amine**
- Molecular Formula: $C_{11}H_{12}N_2O_2$
- Molecular Weight: 204.23 g/mol
- Key Functional Groups: Primary amine (C8), Methoxy ether (C4, C6), Quinoline nitrogen (N1).^[1]

Analytical Workflow Strategy

To ensure structural integrity, a multi-modal validation workflow is required. The following diagram illustrates the decision logic for confirming the 4,6-substitution pattern against common impurities.



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Figure 1: Self-validating analytical workflow. The critical checkpoint is the chemical shift of Proton H3, which distinguishes the 4-methoxy isomer from the 5-methoxy or unsubstituted variants.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode.^[2] Solvent: Methanol + 0.1% Formic Acid.

The mass spectrum of 8-aminoquinolines follows a distinct fragmentation pathway driven by the stability of the heteroaromatic core.

Ion Type	m/z (Observed)	Interpretation
[M+H] ⁺	205.1	Parent Molecular Ion (Base Peak)
[M+H - NH ₃] ⁺	188.1	Loss of Ammonia (Characteristic of primary amines)
[M+H - CH ₃] ⁺	190.1	Loss of Methyl radical (from Methoxy groups)
[M+H - CH ₃ - CO] ⁺	162.1	Sequential loss of Methyl and CO (Quinone-like formation)

Mechanistic Insight: The loss of NH₃ (m/z 188) is the primary diagnostic for the free amine at position 8. If the amine is acetylated (a common synthetic intermediate), this loss will be replaced by a loss of ketene (42 Da).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

Frequency (cm ⁻¹)	Vibration Mode	Structural Assignment
3450, 3360	N-H Stretch (Doublet)	Primary Amine (-NH ₂). [1] A single band indicates secondary amine impurity.
2840 - 3000	C-H Stretch (sp ³)	Methoxy methyl groups (-OCH ₃).
1620, 1590	C=C / C=N Stretch	Quinoline aromatic ring breathing.
1265, 1220	C-O Stretch	Aryl-Alkyl Ether (Strong intensity due to two -OMe groups).
1100 - 1150	C-N Stretch	C8-NH ₂ bond.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred over CDCl₃ to visualize the exchangeable -NH₂ protons and prevent aggregation).

¹H NMR (400 MHz, DMSO-d₆)

The 4-methoxy group exerts a strong shielding effect on the adjacent H3 proton, moving it significantly upfield compared to the unsubstituted quinoline.

Position	Shift (δ ppm)	Multiplicity	J (Hz)	Assignment Logic
H2	8.55 - 8.60	Doublet (d)	5.2	Deshielded by adjacent Ring Nitrogen (N1).[1]
H3	6.75 - 6.85	Doublet (d)	5.2	Diagnostic Peak. Shielded by 4-OMe. (Normal Quinoline H3 is ~7.4).
H5	6.65 - 6.70	Doublet (d)	2.5	Meta-coupling to H7. Located on the benzenoid ring.[2]
H7	6.45 - 6.55	Doublet (d)	2.5	Ortho to -NH ₂ (shielding) and meta to H5.
8-NH ₂	5.80 - 6.20	Broad Singlet	-	Exchangeable protons. Disappears with D ₂ O shake.
4-OMe	3.98 - 4.05	Singlet (s)	-	Deshielded methoxy (Pyridine ring).
6-OMe	3.85 - 3.90	Singlet (s)	-	Benzenoid methoxy.

¹³C NMR (100 MHz, DMSO-d₆)

Key carbon signals confirm the quaternary centers bearing oxygen and nitrogen.

- C4 (C-O): ~160.5 ppm (Deshielded by oxygen + pyridine ring deficient character).

- C6 (C-O): ~158.0 ppm.
- C2: ~146.0 ppm (Adjacent to Nitrogen).
- C8 (C-N): ~140.0 ppm (Ipsso to amine).
- Methoxy Carbons: Two signals at ~55.5 and ~56.0 ppm.

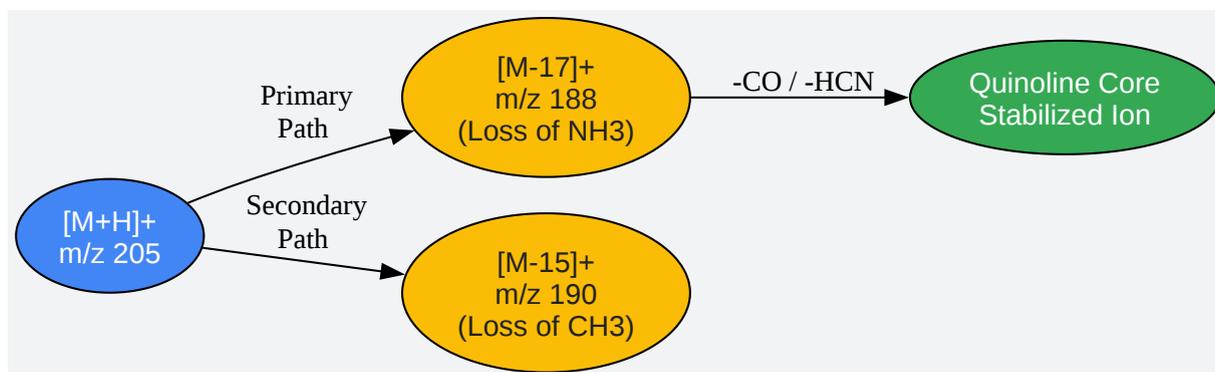
Experimental Protocol: Synthesis & Purification

To generate high-quality spectroscopic data, the compound must be free of the nitro-precursor and inorganic salts.

- Reduction: 4,6-dimethoxy-8-nitroquinoline is reduced using $\text{SnCl}_2/\text{EtOH}$ or $\text{H}_2/\text{Pd-C}$.^[1]
- Workup (Critical): The amine is amphoteric.
 - Step A: Acidify to remove non-basic impurities.
 - Step B: Basify to pH 10-11 to liberate the free base.
 - Step C: Extract with Dichloromethane (DCM).
- Purification: Flash chromatography (Silica).^[3]
 - Eluent: Hexane:Ethyl Acetate (3:1)
 - 100% EtOAc.
 - Note: 8-aminoquinolines are light-sensitive and oxidation-prone. Store under Nitrogen/Argon in amber vials.

Fragmentation Pathway Visualization

The following diagram details the Mass Spectrometry fragmentation logic used to confirm the core structure.



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Figure 2: ESI(+) Fragmentation pathway. The loss of 17 Da (NH_3) is the primary confirmation of the labile 8-amino group.

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